2-(4-Methylpyridin-3-YL)ethanamine 2-(4-Methylpyridin-3-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 1000504-51-7
VCID: VC3006111
InChI: InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3
SMILES: CC1=C(C=NC=C1)CCN
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

2-(4-Methylpyridin-3-YL)ethanamine

CAS No.: 1000504-51-7

Cat. No.: VC3006111

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpyridin-3-YL)ethanamine - 1000504-51-7

Specification

CAS No. 1000504-51-7
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 2-(4-methylpyridin-3-yl)ethanamine
Standard InChI InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3
Standard InChI Key UGBWPAWWWLLZIO-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1)CCN
Canonical SMILES CC1=C(C=NC=C1)CCN

Introduction

2-(4-Methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanamine side chain attached to the 3-position of the pyridine ring. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-(4-Methylpyridin-3-YL)ethanamine typically involves the reaction of 4-methylpyridin-3-yl derivatives with ethanamine or its equivalents. This process may involve several steps, including alkylation or amination reactions, depending on the starting materials and desired conditions.

Biological and Chemical Applications

2-(4-Methylpyridin-3-YL)ethanamine can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules. Its amine group makes it a suitable candidate for forming amide or other nitrogen-containing linkages, which are common in medicinal chemistry.

Future Directions

Future research on 2-(4-Methylpyridin-3-YL)ethanamine could focus on its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or other diseases where pyridine derivatives have shown promise.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator